Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a 3,5-dimethylphenyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity. The compound may also modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate: Characterized by the presence of an ethyl ester group, a piperazine ring, and a 3,5-dimethylphenyl group.
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Ethyl 4-[(3,5-dimethylphenyl)carbonyl]morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to the presence of the piperazine ring, which imparts specific biological activities and chemical reactivity. The combination of the 3,5-dimethylphenyl group and the piperazine ring makes this compound particularly interesting for medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 4-(3,5-dimethylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)18-7-5-17(6-8-18)15(19)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJURPTKNIMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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